molecular formula C10H11F3O B2553588 4,4,4-Trifluoro-3-phenylbutan-1-ol CAS No. 65948-16-5

4,4,4-Trifluoro-3-phenylbutan-1-ol

Cat. No.: B2553588
CAS No.: 65948-16-5
M. Wt: 204.192
InChI Key: PHGDLNUUBPOOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-phenylbutan-1-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-ol typically involves the reaction of trifluoroacetaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.

    Reduction: Formation of 4,4,4-trifluorobutan-1-ol or 4,4,4-trifluorobutane.

    Substitution: Formation of various substituted phenylbutanols.

Scientific Research Applications

4,4,4-Trifluoro-3-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-phenylbutan-1-ol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol
  • 4,4,4-Trifluoro-1-butanol

Comparison: 4,4,4-Trifluoro-3-phenylbutan-1-ol is unique due to the presence of both a trifluoromethyl group and a phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

4,4,4-Trifluoro-3-phenylbutan-1-ol is a fluorinated organic compound characterized by its trifluoromethyl group and phenyl moiety attached to a butanol structure. Its molecular formula is C₁₀H₁₁F₃O, and it has garnered attention in medicinal chemistry due to its unique structural features that may contribute to various biological activities.

The presence of fluorine atoms in this compound significantly influences its physical and chemical properties , enhancing lipophilicity and stability compared to non-fluorinated analogs. The compound typically appears as a colorless to pale yellow liquid with limited water solubility but good solubility in organic solvents like ethanol and acetone.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities , especially in the fields of antimicrobial and anti-inflammatory research. The trifluoromethyl group is believed to enhance the compound's interactions with biological targets, making it an interesting candidate for further investigation.

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties. The structural features of this compound may allow it to disrupt microbial cell membranes or interfere with essential cellular processes.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound shows activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory Research : A study exploring the compound's effects on inflammatory pathways indicated that it may inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Synthesis of Derivatives : Research into derivatives of this compound has revealed enhanced biological activity compared to the parent compound. These derivatives exhibited improved efficacy against specific targets in cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine production
CytotoxicityInduction of apoptosis in cancer cells
Synthesis PotentialIntermediate for novel therapeutic agents

Properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGDLNUUBPOOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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